3-(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(2-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-6-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of chromen, thiazol, and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-6-METHOXY-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the final product. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-6-METHOXY-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-6-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL
- 2-{[(2-HYDROXYPHENYL)METHYLIDENE]AMINO}NICOTINIC ACID
Uniqueness
Compared to similar compounds, 3-(2-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOL-4-YL)-6-METHOXY-2H-CHROMEN-2-ONE stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications. For instance, the presence of both thiazole and chromen moieties allows for diverse reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C20H14N2O4S/c1-25-14-6-7-18-13(8-14)9-15(19(24)26-18)16-11-27-20(22-16)21-10-12-4-2-3-5-17(12)23/h2-11,23H,1H3/b21-10+ |
InChI Key |
YTXHUUVFRIKDJR-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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